molecular formula C18H25Cl2N3O B13428274 3,7-Dichloro Hydroxychloroquine

3,7-Dichloro Hydroxychloroquine

Cat. No.: B13428274
M. Wt: 370.3 g/mol
InChI Key: WWGAQQQGEPLEOD-UHFFFAOYSA-N
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Description

3,7-Dichloro Hydroxychloroquine is a derivative of hydroxychloroquine, a well-known antimalarial drug. This compound has gained attention due to its potential applications in various fields, including medicine and scientific research. It is characterized by the presence of two chlorine atoms at the 3rd and 7th positions of the hydroxychloroquine molecule, which may contribute to its unique properties and effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dichloro Hydroxychloroquine typically involves the chlorination of hydroxychloroquine. One common method involves the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3rd and 7th positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The industrial process is optimized for high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3,7-Dichloro Hydroxychloroquine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 3rd and 7th positions are reactive sites for nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary amines and other nucleophiles.

    Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: The major products are derivatives of this compound with various substituents replacing the chlorine atoms.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used but generally involve changes in the oxidation state of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,7-Dichloro Hydroxychloroquine involves its interaction with cellular components. It is believed to interfere with the function of lysosomes and inhibit the processing of autoantigens. This leads to the suppression of immune responses, making it useful in the treatment of autoimmune diseases . The compound also affects the endocytic pathway and modulates the activity of Toll-like receptors, which play a significant role in the immune response .

Comparison with Similar Compounds

3,7-Dichloro Hydroxychloroquine is similar to other antimalarial drugs like chloroquine and hydroxychloroquine. the presence of two chlorine atoms at specific positions gives it unique properties:

List of Similar Compounds

  • Chloroquine
  • Hydroxychloroquine
  • Amodiaquine

These compounds share structural similarities but differ in their specific chemical modifications and resulting biological activities.

Properties

Molecular Formula

C18H25Cl2N3O

Molecular Weight

370.3 g/mol

IUPAC Name

2-[4-[(3,7-dichloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol

InChI

InChI=1S/C18H25Cl2N3O/c1-3-23(9-10-24)8-4-5-13(2)22-18-15-7-6-14(19)11-17(15)21-12-16(18)20/h6-7,11-13,24H,3-5,8-10H2,1-2H3,(H,21,22)

InChI Key

WWGAQQQGEPLEOD-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1Cl)Cl)CCO

Origin of Product

United States

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